N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide
Description
“N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide” is an ethanimidamide derivative featuring a cyano group (N’-Cyano), a methyl group (N-methyl), and a (6-methoxy-3-pyridinyl)methyl substituent. The methoxy group’s electron-donating nature may influence solubility, stability, and receptor binding compared to chloro-substituted analogs.
Properties
CAS No. |
135410-71-8 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N'-cyano-N-[(6-methoxypyridin-3-yl)methyl]-N-methylethanimidamide |
InChI |
InChI=1S/C11H14N4O/c1-9(14-8-12)15(2)7-10-4-5-11(16-3)13-6-10/h4-6H,7H2,1-3H3 |
InChI Key |
YUBGMVPGLJDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC#N)N(C)CC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with methylamine and cyanoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in insects, leading to overstimulation and eventual paralysis of the pests . This action disrupts normal neural transmission, effectively controlling pest populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several derivatives, primarily differing in substituents on the pyridine ring or the alkyl/cyano groups. Key analogs include:
*Calculated molecular weight based on formula.
Key Comparisons:
Substituent Effects on Bioactivity :
- Methoxy : Electron-donating, increases pyridine ring electron density. May enhance solubility in polar solvents but reduce binding affinity to insect nicotinic acetylcholine receptors (nAChRs), which typically favor electron-withdrawing groups (e.g., Cl) for optimal interaction.
- Chloro: Electron-withdrawing, improves receptor binding and insecticidal potency in neonicotinoids.
Physical Properties :
- Acetamiprid’s melting point (98.9°C) () suggests moderate crystallinity. The methoxy analog may exhibit a lower melting point due to reduced polarity compared to chloro.
Metabolic and Environmental Fate: Acetamiprid undergoes microbial degradation via oxidative pathways (e.g., C≡N bond cleavage) to form metabolites like Ac-11 ().
Toxicity and Safety :
- Acetamiprid is classified as a moderate-risk pesticide with low mammalian toxicity (). Structural analogs with methoxy groups may exhibit distinct toxicological profiles, necessitating further investigation (e.g., cytochrome P450 interactions) ().
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis may parallel Acetamiprid’s routes (e.g., condensation of cyanoimidamide intermediates with pyridinylmethyl amines) (). Methoxy substitution could require protective group strategies to prevent demethylation.
- Biological Activity: Neonicotinoids like Acetamiprid target insect nAChRs. Methoxy substitution may reduce efficacy against resistant pests, as seen in analogs with altered electron density ().
- Environmental Impact : Methoxy-substituted compounds may exhibit slower degradation than chloro analogs, affecting environmental persistence ().
Biological Activity
N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide, commonly referred to as a derivative of acetamiprid, is a compound belonging to the class of neonicotinoids. Neonicotinoids are widely used as insecticides due to their efficacy in targeting the nicotinic acetylcholine receptors (nAChRs) in insects. This article explores the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and implications for human health and the environment.
- Molecular Formula : C₁₀H₁₁N₄O
- Molecular Weight : 222.67 g/mol
- CAS Number : 160430-64-8
- Structure : The compound features a pyridine ring substituted with a methoxy group and a cyano group, contributing to its biological activity.
This compound acts primarily by binding to nAChRs in insects, leading to overstimulation of the nervous system. This results in paralysis and death of target pests. The activation of these receptors occurs at concentrations as low as 1 μM, indicating high potency against various insect species .
Toxicological Profile
Recent studies have highlighted several aspects of the toxicological profile of acetamiprid and its derivatives:
- Neurotoxicity : Acetamiprid has been associated with developmental neurotoxicity (DNT). The weight of evidence from various studies suggests that it can cause activation and rapid desensitization of nAChRs, which may lead to adverse developmental outcomes .
- Genotoxicity and Carcinogenicity : Current assessments indicate no significant evidence linking acetamiprid to genotoxic or carcinogenic effects in humans. However, ongoing evaluations are recommended to monitor potential long-term effects .
- Endocrine Disruption : There is a need for further assessment regarding the endocrine-disrupting properties of acetamiprid, as it may affect hormonal pathways in non-target organisms .
Environmental Impact
The environmental persistence and bioaccumulation potential of neonicotinoids raise concerns regarding their impact on non-target species, particularly pollinators like honeybees. Studies indicate that sublethal doses can affect bee behavior, impairing foraging and navigation abilities .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
